Pegunigalsidase alfa is a novel, pegylated recombinant enzyme developed as an enzyme replacement therapy for Fabry disease, a genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A. This deficiency leads to the accumulation of globotriaosylceramide in various tissues, resulting in multi-organ dysfunction. Pegunigalsidase alfa is produced using a plant cell-based system known as ProCellEx, which enhances its stability and pharmacokinetic properties compared to traditional therapies such as agalsidase alfa and agalsidase beta. The pegylation process, which involves the attachment of polyethylene glycol moieties, significantly increases the enzyme's half-life and reduces immunogenicity, making it a promising alternative for patients with Fabry disease .
The synthesis of pegunigalsidase alfa involves several key steps:
The pegylation process involves covalently attaching 2 kDa polyethylene glycol chains to specific lysine residues on the enzyme. This modification not only increases the molecular weight but also enhances solubility and stability in biological fluids. The final product consists of cross-linked dimers with an approximate molecular weight of 116 kDa .
Pegunigalsidase alfa retains a structure similar to that of native alpha-galactosidase A but is modified through pegylation. The structural modifications aim to improve stability and reduce clearance rates in vivo.
The specific activity of pegunigalsidase alfa ranges from 35 to 62 units per milligram, indicating its effectiveness in catalyzing the hydrolysis of globotriaosylceramide .
Pegunigalsidase alfa catalyzes the hydrolysis of globotriaosylceramide into galactose and ceramide, thereby reducing substrate accumulation in lysosomes.
The enzymatic reaction follows Michaelis-Menten kinetics, where substrate concentration influences reaction rate. Studies have shown that pegunigalsidase alfa exhibits improved stability across varying pH levels compared to other enzyme replacement therapies .
The mechanism of action involves the binding of pegunigalsidase alfa to globotriaosylceramide within lysosomes. Upon binding, the enzyme catalyzes the breakdown of this substrate into its components, thereby alleviating the pathological effects associated with its accumulation.
Clinical trials have demonstrated that pegunigalsidase alfa effectively reduces plasma levels of lyso-Gb3, a biomarker for Fabry disease severity, indicating successful substrate reduction therapy .
Pegunigalsidase alfa is primarily used in clinical settings as an enzyme replacement therapy for patients with Fabry disease. Its development addresses limitations associated with previous treatments by providing sustained plasma concentrations and improved pharmacodynamics. Ongoing studies continue to evaluate its long-term efficacy and safety profile .
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9